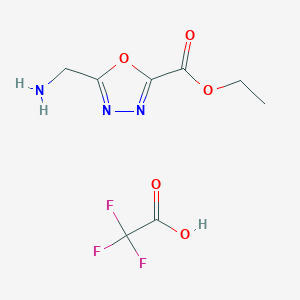

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate

Overview

Description

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate typically involves a multi-step process:

-

Formation of the Oxadiazole Ring: : The initial step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, often using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Introduction of the Aminomethyl Group: : The aminomethyl group can be introduced via a Mannich reaction, where the oxadiazole is reacted with formaldehyde and a secondary amine.

-

Esterification: : The carboxylate group is typically introduced through esterification, where the oxadiazole derivative is reacted with ethanol in the presence of an acid catalyst.

-

Formation of the Trifluoroacetate Salt: : Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under appropriate conditions.

-

Reduction: : Reduction reactions can target the oxadiazole ring or the ester group, potentially yielding alcohols or amines.

-

Substitution: : Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

Oxidation: Imines, nitriles.

Reduction: Alcohols, amines.

Substitution: Amides, thioesters.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its oxadiazole structure is particularly beneficial for developing drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit potential therapeutic effects in treating conditions such as depression and anxiety disorders .

Case Study: Neurological Disorders

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of oxadiazole derivatives led to compounds with enhanced serotonin receptor activity. This suggests that ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate derivatives could be explored further for the treatment of mood disorders .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its efficacy in enhancing crop yield while protecting against pests has made it a valuable asset in sustainable agriculture practices.

Case Study: Pesticide Development

Research conducted by agricultural chemists highlighted the effectiveness of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate in developing a novel pesticide that significantly reduced pest populations without harming beneficial insects. Field trials showed a marked increase in crop yield compared to untreated fields .

Biochemical Research

The compound is widely used in biochemical studies focusing on enzyme inhibition and metabolic pathways. Its ability to interact with various biological targets allows researchers to investigate disease mechanisms and potential therapeutic interventions.

Case Study: Enzyme Inhibition Studies

A recent publication examined the inhibitory effects of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate on specific enzymes involved in cancer metabolism. The findings indicated that this compound could serve as a lead structure for developing anticancer agents by modulating metabolic pathways critical for tumor growth .

Material Science

In material science, ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate is being explored for its potential applications in creating novel materials such as polymers and coatings. Its unique chemical properties contribute to improved material durability and resistance to environmental factors.

Case Study: Polymer Development

Research into polymer composites incorporating this compound revealed enhanced thermal stability and mechanical properties. These advancements suggest that ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate could play a significant role in developing high-performance materials for industrial applications .

Analytical Chemistry

The compound is also utilized as a reagent in various analytical methods. Its role in detecting and quantifying other chemical substances is crucial for quality control and environmental monitoring.

Case Study: Environmental Monitoring

A study focused on using ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate as a reagent for detecting pollutants in water samples demonstrated its effectiveness in providing accurate results with low detection limits .

Mechanism of Action

The mechanism by which Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetate group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate: Lacks the trifluoroacetate group, which may affect its solubility and stability.

Methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its reactivity and biological activity.

5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylic acid: The free acid form, which may have different solubility and reactivity profiles.

Uniqueness

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its chemical stability and solubility in organic solvents. This makes it particularly useful in applications where these properties are advantageous.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate (CAS No. 1245807-94-6) is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 285.18 g/mol

- Structure : The compound features an oxadiazole ring which is known for its diverse biological activities.

- Physical Properties : High gastrointestinal absorption and favorable pharmacokinetic properties have been noted.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Several studies have highlighted the anticancer potential of oxadiazole derivatives. Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate has shown promising results in inhibiting cancer cell lines.

- For instance, derivatives of oxadiazoles have been tested against various cancer types including breast (MCF7), prostate (PC-3), and colon (HCT-116) cancers. The compound exhibited significant cytotoxicity with IC values comparable to established chemotherapeutics like doxorubicin .

-

Mechanism of Action :

- The anticancer effects are attributed to the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Studies indicate that such compounds can inhibit key signaling pathways involved in cell proliferation and survival .

- Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression, enhancing their therapeutic efficacy .

Table 1: Summary of Anticancer Activity

Additional Biological Activities

- Antimicrobial Properties :

Table 2: Antimicrobial Activity

Safety and Toxicology

While the biological activities are promising, safety profiles must be assessed through comprehensive toxicological studies. The compound has hazard statements indicating potential risks such as irritation upon contact and should be handled with care in laboratory settings .

Properties

IUPAC Name |

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNHEOATMIJKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676877 | |

| Record name | Trifluoroacetic acid--ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751479-66-0 | |

| Record name | Trifluoroacetic acid--ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.